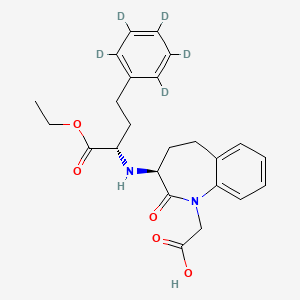

N-Acetyl Mesalazine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A labeled Salicylic Acid derivative. Inhibitor of recombinant human thiopurine methyltransferase (hTPMT).

科学的研究の応用

Mesalazine is a standard treatment for ulcerative colitis, and its absorption and N-acetylation determine systemic exposure, which is crucial for treatment safety. A study compared the absorption and N-acetylation of 5-ASA following rectal or oral drug administration, highlighting the impact of chronic inflammation of colorectal mucosa on the disposition of 5-ASA (Dilger et al., 2007).

An electrochemical sensor using functionalized carbon nanotubes in a Nafion matrix was developed to determine mesalazine and its N-acetylated metabolite in biological samples. This method offers a fast, simple, and sensitive analysis of the drug and its metabolite in human serum samples and in delayed-release formulations (Nigović et al., 2016).

Mesalazine's structure was investigated using thermal analyses, mass spectrometry, DFT calculations, and NBO analysis. This study provided insights into the molecular geometry, stability, and fragmentation mechanism of the drug, which is critical for understanding its pharmacological effects (Nassar et al., 2014).

A study on drug-drug and drug-food interactions of Mesalazine found interactions with other drugs and food samples, providing useful insights for future research related to its administration and potential interactions (Alam et al., 2019).

Mesalazine undergoes acetylation in both the gut wall and liver, as shown in a study that compared various formulations and dosages. This highlights the complex pharmacokinetics of Mesalazine, influenced by the route of administration (Vree et al., 2000).

A study investigating the feasibility of measuring mesalazine levels in feces to explore its potential role in therapeutic drug monitoring in ulcerative colitis patients showed that fecal mesalazine measurements do not correlate with disease activity (van de Meeberg et al., 2023).

An HPLC bioanalytical method was developed for determining mesalazine and its metabolites in blood plasma, aiding in pharmacokinetic studies and understanding its metabolism in humans (Nobilis et al., 2006).

Mesalazine's mechanism of action was investigated through its effects on NF-κB activation in patients with ulcerative colitis. This study suggests that mesalazine's therapeutic properties may rely on the inhibition of NF-κB activation (Bantel et al., 2000).

作用機序

Target of Action

N-Acetyl Mesalazine-d3, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the body. It is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 . Some acetylation also occurs through the action of colonic bacteria . In the anti-oxidant activity of SSZ, the phenoxyl group of 5-ASA acts as an electron (or H-atom) donor .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the β-catenin signalling pathway acting through the upregulation of μ-protocadherin gene in colo-rectal cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in healthy subjects. After receiving mesalazine enema (1 g/100 mL) once daily for 7 consecutive days, the mean maximum plasma concentration (Cmax), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t) and elimination half-life (t1/2) of mesalazine were found to be 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL and 3.33 (1.99) h, respectively .

Result of Action

The result of the action of this compound is primarily the reduction of inflammation in conditions such as ulcerative colitis. It has also been associated with a decrease in inflammatory activity and subsequently potentially reducing the risk of colorectal cancer in conditions like ulcerative colitis .

生化学分析

Biochemical Properties

N-Acetyl Mesalazine-d3 interacts with various enzymes and proteins in the body. It is formed through the N-acetyltransferase activity in the liver and intestinal mucosa . The nature of these interactions is primarily metabolic, as this compound is a metabolite of mesalamine .

Cellular Effects

The effects of this compound on cells are largely related to its parent compound, mesalamine. Mesalamine has predominant actions in the gut, thereby having fewer systemic side effects . It is likely that this compound shares similar cellular effects.

Molecular Mechanism

As a metabolite of mesalamine, it may share similar mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on mesalamine, its parent compound, have shown that it is stable and does not degrade significantly over time .

Dosage Effects in Animal Models

Studies on mesalamine have shown that it has a therapeutic effect at certain dosages, with toxic or adverse effects observed at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of mesalamine. It is formed through the N-acetyltransferase activity in the liver and intestinal mucosa .

Transport and Distribution

It is likely that it follows similar pathways as mesalamine, its parent compound .

Subcellular Localization

As a metabolite of mesalamine, it is likely that it is found in similar compartments or organelles .

特性

IUPAC Name |

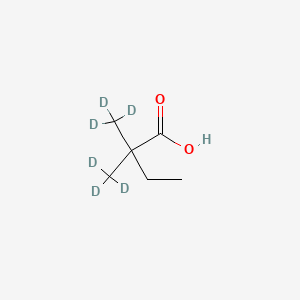

2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFDRROBUCULOD-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675516 |

Source

|

| Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93968-79-7 |

Source

|

| Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。